molecular formula C5H11O2Si B103723 Allyldimethoxysilane CAS No. 18147-35-8

Allyldimethoxysilane

Cat. No. B103723
CAS RN: 18147-35-8
M. Wt: 131.22 g/mol
InChI Key: IBWXKMBLEOLOLY-UHFFFAOYSA-N
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Description

Allyldimethoxysilane is a compound that is closely related to allyltrimethoxysilane, which is frequently used in organic synthesis as an allylating agent. The compound is known for its ability to form carbon-carbon bonds with various substrates, including carbonyl compounds and imines, often in the presence of a catalyst.

Synthesis Analysis

The synthesis of allyl-containing silanes, such as allyltrimethoxysilane, involves catalytic reactions where metal catalysts like copper and silver play a crucial role. For instance, allyltrimethoxysilane can be used in a catalytic allylation of carbonyl compounds with CuCl and TBAT in THF at ambient temperature, indicating a mild and general approach to the synthesis of such compounds . Similarly, silver-catalyzed asymmetric allylation has been reported, highlighting the versatility of allyltrimethoxysilane in enantioselective synthesis .

Molecular Structure Analysis

The molecular structure of allyltrimethoxysilane, a related compound to allyldimethoxysilane, is characterized by the presence of an allyl group attached to a silicon atom, which is further connected to methoxy groups. This structure is pivotal in its reactivity and the ability to participate in various chemical reactions, such as the palladium-catalyzed sp2-sp3 coupling, which results in the formation of allyl arenes .

Chemical Reactions Analysis

Allyltrimethoxysilane undergoes a variety of chemical reactions, including enantioselective allylation , palladium-catalyzed coupling , and [3,3]-allyl cyanate rearrangement for the synthesis of α-amino allylsilane derivatives . These reactions demonstrate the compound's utility in constructing complex molecular architectures with high precision.

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl-containing silanes are influenced by the allyl group and the silicon-based moieties. These compounds are typically used in organic synthesis due to their ability to react under mild conditions and form stable products. For example, the synthesis of carbosilane dendrimers containing peripheral titanium units involves hydrosilylation reactions, indicating the importance of the allyl group's reactivity . Additionally, the reactivity of allyldimesitylborane, which can be considered a related compound, showcases the typical behavior of allyl groups in electrophilic reactions .

Scientific Research Applications

Nanoporous Alumina Functionalization

Allyldimethoxysilane (ADMS) plays a critical role in the functionalization of nanoporous monolithic alumina. This process, involving the adsorption of ADMS on annealed alumina samples, enables the creation of highly reactive sites suitable for further polymer grafting. The chemical processes involved are vital for tuning the properties of new hybrid biomaterials, optimizing ceramics-polymer bonds in these nanostructured alumina monoliths (Azevedo, Cénédese, & Dubot, 2011).

Synthesis of Cyclopentanols and Other Compounds

ADMS has been used in the synthesis of various organic compounds, including cyclopentanols. It undergoes Lewis acid-mediated annulation with electron-deficient olefins, leading to the formation of silylcyclopentanes, which can be transformed into cyclopentanols. Additionally, ADMS is effective in annulation with aldehydes, yielding oxetanes and tetrahydrofurans (Groaning, Brengel, & Meyers, 1998).

Mechanistic Studies in Organic Synthesis

ADMS is central to mechanistic studies in organic chemistry, specifically in the epoxysilane rearrangement. This rearrangement is a novel synthetic use of α, β-epoxysilanes, wherein an anion-induced ring-opening of epoxide and Brook rearrangement occur in tandem to provide a β-siloxy allyl anion (Sasaki & Takeda, 2006).

Dental Composite Development

In dental science, ADMS is used for optimizing the structure and surface reactivity of nanoporous alumina, a potential filler in dental resin composites. The application of ADMS helps in creating adsorption sites that form stronger chemical bonds, essential for enhancing the performance of dental composites (Azevedo, Tavernier, Vignes, Cénédese, & Dubot, 2007).

Allylsilane in Organic Synthesis

Allylsilanes, including ADMS, have been extensively utilized in organic synthesis. Their applications span various transformations through electrophilic, radical, and organometallic processes. ADMS's role in stereocontrol during these processes is particularly emphasized (Chabaud, James, & Landais, 2004).

Surface Grafting for Polymer Modification

ADMS is instrumental in surface grafting, especially in modifying the surface properties of polymers. This application is vital in creating different morphologies and functionalities on polymer surfaces, which has implications in materials science and engineering (Howarter & Youngblood, 2006).

Safety And Hazards

When handling Allyldimethoxysilane, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for Allyldimethoxysilane were not found in the search results, organosilicon compounds like Allyldimethoxysilane have potential applications in various fields such as desalination membranes and .

properties

InChI

InChI=1S/C5H11O2Si/c1-4-5-8(6-2)7-3/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWXKMBLEOLOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473000
Record name ALLYLDIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyldimethoxysilane

CAS RN

18147-35-8
Record name ALLYLDIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Okamoto, J Komai, M Uematsu, E Suzuki… - Journal of Organometallic …, 2001 - Elsevier
In the reaction of silicon, methanol and ethylene, use of a high-pressure flow reactor operating at 240C at 0.86 MPa of ethylene and 0.18 MPa of methanol gave a 33% selectivity for …
Number of citations: 12 www.sciencedirect.com
C Azevedo, B Tavernier, JL Vignes… - … Research Part B …, 2009 - Wiley Online Library
… In a second step, we impregnated these samples with an organometallic silane, allyldimethoxysilane (ADMS), and investigated molecular species chemisorbed onto the samples. …
Number of citations: 5 onlinelibrary.wiley.com
C Azevedo, P Cenedese, P Dubot - Journal of Materials Science: Materials …, 2011 - Springer
… Allyldimethoxysilane and alcohol adsorption on the annealed samples, proves that highly … , as demonstrated by a significant shift of allyldimethoxysilane ν SiH to 2,215 cm −1 and …
Number of citations: 1 link.springer.com
C Azevedo, B Tavernier, JL Vignes… - Key Engineering …, 2008 - Trans Tech Publ
… The use of allyldimethoxysilane (ADMS) as a probe molecule for measuring the surface reactivity, has allowed us to show that the treatment of samples with TMES and their reheating at …
Number of citations: 7 www.scientific.net
M Okamoto, S Onodera, T Okano, E Suzuki… - Journal of organometallic …, 1997 - Elsevier
… Using ethylene or allyl propyl ether instead of butadiene gave the trapped products ethyldimethoxysilane or allyldimethoxysilane respectively in higher yield [6-8]. In the reaction of …
Number of citations: 40 www.sciencedirect.com
M Okamoto - Research on chemical intermediates, 2006 - Springer
… The use of allyl propyl ether in place of ethylene showed higher trapping efficiency; the selectivity for allyldimethoxysilane (17), which is a trapped product, was 38% [46]. The following …
Number of citations: 17 link.springer.com
LN Lewis - The Chemistry of Organic Silicon Compounds, 1998 - Wiley Online Library
… The use of allyl propyl ether instead of alkenes gave allyldimethoxysilane, with 38% selectivity. These results and the reaction of silicon with MeCl in the presence of butadiene to give …
Number of citations: 11 onlinelibrary.wiley.com
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net
M Okamoto, S Onodera, Y Yamamoto - Chemical Communications, 1998 - pubs.rsc.org
Organosilicon compounds were directly synthesized from metallic silicon, alkene/alkyne and HCl, EtHSiCl2 being obtained with 47% selectivity from Si, C2H4 and HCl at 513 K, and …
Number of citations: 1 pubs.rsc.org

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